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molecular formula C29H42 B054791 9,9-Di-n-octylfluorene CAS No. 123863-99-0

9,9-Di-n-octylfluorene

Cat. No. B054791
M. Wt: 390.6 g/mol
InChI Key: RXACYPFGPNTUNV-UHFFFAOYSA-N
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Patent
US05777070

Procedure details

To a mixture of 9,9-di-n-octylfluorene-2,7-di(ethyleneboronate) (monomer (1)), R=n-octyl, 15.8 g, 29.49 mmol), 2,7-dibromo-9,9-di-n-octylfluorene (16.18 g, 29.49 mmol, (monomer (2)), R=n-octyl) in toluene (130 mL) under nitrogen is added Aliquat® 336 (1.5 g, 3.7 mmol), tetrakis(triphenylphosphine)palladium (0.18 g, 0.15 mmol), and 2M aqueous sodium carbonate (50 mL, 100 mmol). The mixture is stirred vigorously and heated at gentle reflux for 2 hours when a viscous reaction mixture is observed. An additional 50 mL of toluene is added and the reaction continued for another 15 hours. Sixty mL of toluene is then added to the very viscous reaction mixture and the heating and stirring are continued for 9 more hours. At the end of this period, the polymer is capped by adding 2 g of phenyl ethyleneboronate followed by heating for 15 hours, and one gram of bromobenzene followed by heating for 5 hours. The reaction mixture is cooled to about 60° C. and is added slowly to a stirred solution of 3 L of methanol and 300 mL of deionized water. The fibrous polymer is collected by filtration and is washed successively with methanol (500 mL), deionized water (200mL), and methanol (800 mL), and then dried in vacuum at 60° C. for 10 hours. The polymer weighed 23 g (100% yield). The inherent viscosity of the polymer is 1.50 dL/g. Molecular weight measurement by gel permeation chromatography shows a Mw of 148,00 g/mole, Mn of 47,980 g/mole relative to polystyrene standards. The spectral characteristics of the polymer are consistent with the structure: ##STR7##
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
9,9-di-n-octylfluorene 2,7-di(ethyleneboronate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monomer ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16.18 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four
[Compound]
Name
phenyl ethyleneboronate
Quantity
2 g
Type
reactant
Reaction Step Five
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
3 L
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8](Br)=[CH:9][CH:10]=3)[C:5]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[C:4]=2[CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].BrC1C=CC=CC=1.CO>C1(C)C=CC=CC=1.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH2:24]([C:5]1([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[C:4]2[CH:3]=[CH:2][CH:14]=[CH:13][C:12]=2[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31] |f:1.2.3,7.8,^1:84,86,105,124|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.5 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Name
Quantity
0.18 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
9,9-di-n-octylfluorene 2,7-di(ethyleneboronate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
monomer ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16.18 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCCCCCCC)CCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCCCCCCC)CCCCCCCC
Name
Quantity
130 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
phenyl ethyleneboronate
Quantity
2 g
Type
reactant
Smiles
Step Six
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Seven
Name
Quantity
3 L
Type
reactant
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 2 hours when a viscous reaction mixture
Duration
2 h
STIRRING
Type
STIRRING
Details
the heating and stirring
CUSTOM
Type
CUSTOM
Details
At the end of this period, the polymer is capped
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
by heating for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The fibrous polymer is collected by filtration
WASH
Type
WASH
Details
is washed successively with methanol (500 mL), deionized water (200mL), and methanol (800 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuum at 60° C. for 10 hours
Duration
10 h

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
Smiles
C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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